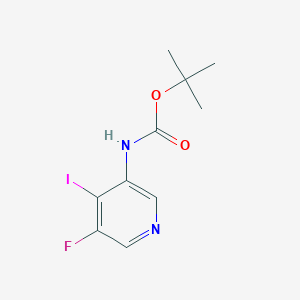

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate

Description

BenchChem offers high-quality Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-fluoro-4-iodopyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-7-5-13-4-6(11)8(7)12/h4-5H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFDXQUTGWIXAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (CAS No. 1773562-84-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate, a key building block in contemporary medicinal chemistry. With the CAS Number 1773562-84-7, this halogenated pyridine derivative has emerged as a critical intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This document will delve into its chemical properties, a detailed synthetic protocol, safety and handling procedures, and its significant applications in drug discovery, supported by spectroscopic data and established scientific literature.

Introduction: The Versatility of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, owing to its presence in numerous biologically active compounds and its ability to engage in various non-covalent interactions with biological targets. Its derivatives are integral to the development of drugs across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases. The strategic functionalization of the pyridine ring with halogens and protected amine groups, as seen in Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate, provides medicinal chemists with a versatile platform for molecular elaboration and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of fluorine can enhance metabolic stability and binding affinity, while the iodo group serves as a convenient handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Physicochemical Properties

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1773562-84-7 | [1] |

| Molecular Formula | C₁₀H₁₂FIN₂O₂ | [1] |

| Molecular Weight | 338.12 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Purity | Typically ≥97% | [1] |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. | General chemical knowledge |

Synthesis and Mechanism

The synthesis of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate typically involves a multi-step sequence starting from a readily available pyridine precursor. The following protocol is a representative synthesis adapted from procedures described in the patent literature for analogous compounds.

Synthetic Scheme

Caption: Synthetic route to Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate.

Experimental Protocol

Step 1: Protection of the Amino Group

-

To a solution of 3-amino-5-fluoropyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N) (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tert-butyl (5-fluoropyridin-3-yl)carbamate.

Causality: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This protection is crucial to prevent side reactions at the amino group during the subsequent iodination step.

Step 2: Ortho-Iodination

-

Dissolve Tert-butyl (5-fluoropyridin-3-yl)carbamate (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (2.2 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours.

-

In a separate flask, dissolve iodine (I₂) (1.2 eq) in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate.

Causality: The directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The carbamate group directs the deprotonation by the strong base (n-BuLi complexed with TMEDA) to the adjacent C4 position. The resulting lithiated species then reacts with the electrophilic iodine to introduce the iodo group at the desired position. The low temperature is critical to maintain the stability of the organolithium intermediate and prevent side reactions.

Spectroscopic Characterization

While specific spectra are proprietary to suppliers, the expected spectroscopic data for Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate are as follows:

-

¹H NMR: The spectrum would show characteristic signals for the tert-butyl protons (a singlet around 1.5 ppm), the NH proton of the carbamate (a broad singlet), and two aromatic protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the fluorine and iodine substituents.

-

¹³C NMR: The spectrum would display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the pyridine ring, with the carbon attached to iodine showing a characteristic low-field shift.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (338.12 g/mol ). The isotopic pattern would be characteristic of a molecule containing one iodine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1700-1730 cm⁻¹), and C-F and C-I stretching vibrations.

Applications in Drug Discovery

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is a valuable building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. The iodo group provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

Role in Kinase Inhibitor Synthesis

This intermediate has been cited in the patent literature as a key component in the synthesis of inhibitors for several important kinase targets, including:

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[2][3]

-

Janus Kinases (JAKs): JAK inhibitors are an important class of drugs for the treatment of autoimmune disorders like rheumatoid arthritis and myelofibrosis.[4]

The general workflow for its use in kinase inhibitor synthesis is depicted below:

Caption: General workflow for the utilization of the title compound in kinase inhibitor synthesis.

The Boc-protected amino group at the 3-position and the fluoro group at the 5-position are crucial for modulating the electronic properties of the pyridine ring and for establishing key interactions, such as hydrogen bonds, with the target kinase.

Safety and Handling

As a research chemical, Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate should be handled with appropriate safety precautions by trained personnel in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Hazard Identification (based on analogous compounds):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (CAS No. 1773562-84-7) is a strategically designed and highly valuable intermediate for drug discovery and development. Its trifunctional nature, featuring a protected amine, a fluorine atom, and an iodine atom on a pyridine core, provides a powerful platform for the synthesis of complex and potent bioactive molecules, particularly kinase inhibitors. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in the pursuit of novel therapeutics.

References

- Google Patents. (n.d.). WO2023152349A1 - Irak4 inhibitors.

- Google Patents. (n.d.). US9943516B2 - Inhibitors of IRAK4 activity.

-

European Patent Office. (2023, May 31). JAK INHIBITOR COMPOUND AND USE THEREOF - EP 4186908 A1. Retrieved February 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate

This guide provides a comprehensive technical overview of the methodologies and considerations for the structural analysis of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate, a key building block in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques required to unequivocally determine and verify the chemical structure of this compound.

Introduction: The Significance of a Multifaceted Building Block

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is a strategically designed synthetic intermediate. The pyridine core is a prevalent scaffold in medicinal chemistry, and the specific arrangement of its substituents—a fluorine atom, an iodine atom, and a Boc-protected amine—offers multiple avenues for synthetic diversification. The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom serves as a versatile handle for cross-coupling reactions, and the tert-butyloxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the amine functionality.[1][2] An accurate and thorough structural elucidation is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds.

Physicochemical Properties: A Tabular Overview

A foundational aspect of any structural analysis is the characterization of the compound's basic physical and chemical properties. The following table summarizes the predicted and experimentally determined properties of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate and its close analogs.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₂FIN₂O₂ | Calculated |

| Molecular Weight | 354.12 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for similar compounds |

| Melting Point | Not yet determined | Requires experimental validation |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Predicted based on structure |

| CAS Number | Not assigned | - |

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural determination of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3] For this particular compound, a suite of NMR experiments is recommended to fully characterize the structure.

1. ¹H NMR Spectroscopy: This experiment provides information about the number and chemical environment of the hydrogen atoms.

-

Expected Signals:

-

A singlet at approximately 1.5 ppm, integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl protecting group.

-

Two distinct signals in the aromatic region (typically 7.0-9.0 ppm) for the two protons on the pyridine ring. The proton at the 2-position and the proton at the 6-position will exhibit different chemical shifts due to the influence of the adjacent substituents.

-

A broad singlet associated with the N-H proton of the carbamate, the chemical shift of which can be concentration and solvent dependent.

-

2. ¹³C NMR Spectroscopy: This technique identifies the different carbon environments within the molecule.

-

Expected Signals:

-

Signals for the quaternary carbon and the methyl carbons of the tert-butyl group.

-

Five distinct signals for the carbons of the pyridine ring, with their chemical shifts influenced by the attached fluorine, iodine, and carbamate groups. The carbon bearing the iodine will be significantly upfield, while the carbon attached to fluorine will show a characteristic splitting due to C-F coupling.[4]

-

A signal for the carbonyl carbon of the carbamate group.

-

3. ¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial experiment.[5][6]

-

Expected Signal: A single resonance for the fluorine atom on the pyridine ring. The chemical shift will be characteristic of a fluoropyridine derivative.[3]

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are vital for assembling the complete molecular structure.

-

COSY (Correlation Spectroscopy): Will establish the coupling relationships between the protons on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting the tert-butyl group to the carbamate and the carbamate to the pyridine ring.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire ¹³C{¹H}, ¹⁹F, COSY, HSQC, and HMBC spectra using standard instrument parameters. The acquisition times and number of scans for the 2D experiments should be optimized to obtain clear correlations.

-

Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental formula.[7] The isotopic pattern observed in the mass spectrum is particularly informative for halogen-containing compounds.[8][9][10]

1. Expected Molecular Ion Peak: The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at an m/z corresponding to the molecular weight of the compound (354.12).

2. Isotopic Pattern:

-

Iodine: Iodine is monoisotopic (¹²⁷I), so it will not contribute to a complex isotopic pattern.

-

Carbon: The presence of ¹³C will result in a small M+1 peak.

-

Overall Pattern: The most significant feature will be the molecular ion peak.

3. Fragmentation Pattern: Electron impact (EI) or collision-induced dissociation (CID) will cause the molecule to fragment in a predictable manner. Expected fragmentation pathways include:

-

Loss of the tert-butyl group (-57 Da).

-

Loss of the entire Boc group (-101 Da).

-

Cleavage of the C-I bond.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Infusion and Ionization:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Utilize a soft ionization technique such as electrospray ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

-

-

Data Acquisition:

-

Acquire the mass spectrum in a high-resolution mode (e.g., on a TOF or Orbitrap analyzer) to obtain accurate mass measurements.

-

If fragmentation information is desired, perform a tandem mass spectrometry (MS/MS) experiment on the isolated molecular ion.

-

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state.[11][12][13] This technique reveals precise bond lengths, bond angles, and the conformation of the molecule.

-

Crystal Growth:

-

Grow single crystals of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

-

Crystal Mounting and Data Collection:

-

Select a high-quality single crystal and mount it on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Conclusion: A Synergistic Approach to Structural Verification

The structural analysis of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the primary evidence for atomic connectivity in solution, mass spectrometry confirms the molecular weight and elemental composition. For an unequivocal determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. By integrating the data from these complementary techniques, researchers can have the utmost confidence in the structural integrity of this valuable synthetic intermediate, thereby ensuring the reliability and reproducibility of their downstream applications in drug discovery and development.

References

- "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine Notes, April 2017.

-

Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. [Link]

-

Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands - MDPI. [Link]

-

SpectraBase. 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC. [Link]

-

A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell? - CrystEngComm (RSC Publishing). [Link]

-

Wikipedia. Pyridine. [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC. [Link]

-

PubChem. N-boc-4-aminopyridine. [Link]

- Google Patents. CN102936220A - BOC protection method for aminopyridine.

- Google Patents. CN102936220B - BOC protection method for aminopyridine.

-

PubChem. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. [Link]

-

The Journal of Organic Chemistry Ahead of Print - ACS Publications. [Link]

-

PubChem. tert-Butyl (5-iodopyridin-2-yl)carbamate. [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

-

YouTube. Mass Spectrum: M+2 Peak EXPLAINED & Examples // HSC Chemistry. [Link]

- Google Patents.

-

PubChem. Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. [Link]

-

PMC. tert-Butyl carbamate. [Link]

-

YouTube. Mass Spectroscopy - Identify Alkyl Halide Molecular Structure CxHyX 001. [Link]

Sources

- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sci-Hub. The NMR spectra of some fluorinated pyridine derivatives / Organic Magnetic Resonance, 1970 [sci-hub.ru]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell? - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Retrosynthetic analysis of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate

Executive Summary

This technical guide provides a comprehensive retrosynthetic analysis and forward synthesis protocol for Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate . This molecule is a high-value scaffold in medicinal chemistry, particularly for KRAS G12C inhibitors and kinase modulators where the 3,4,5-substituted pyridine core serves as a critical pharmacophore.[1]

The synthesis of this intermediate presents a specific regiochemical challenge: installing an iodine atom at the C4 position of a pyridine ring that is already substituted at C3 (amine) and C5 (fluorine). This guide prioritizes a Directed Ortho Metalation (DoM) strategy, leveraging the cooperative directing effects of the carbamate and fluorine substituents to achieve high regioselectivity.

Part 1: Retrosynthetic Analysis

The structural complexity of the target lies in the "crowded" 3,4,5-substitution pattern. Standard electrophilic aromatic substitution (SEAr) on pyridines is notoriously difficult due to the electron-deficient nature of the ring.[1] Furthermore, directing the iodine specifically to C4 (between the amine and fluorine) requires precise kinetic control.

Strategic Disconnections

-

Primary Disconnection (C-I Bond): The C4-Iodine bond is the most logical late-stage installation.[1] The C4 proton is flanked by two electron-withdrawing groups (EWGs): the C3-NHBoc and the C5-Fluorine.[1] This makes C4 the most acidic position, ideal for lithiation-deprotonation (DoM).[1]

-

Secondary Disconnection (N-Protection): The tert-butyl carbamate (Boc) is not just a protecting group; it is a Directed Metalation Group (DMG) .[1] It must be installed prior to iodination.

-

Tertiary Disconnection (C-N Bond): The 3-amino-5-fluoropyridine core can be derived from 5-fluoronicotinic acid via a Curtius rearrangement.[1] This is a commercially available, stable starting material.

Visualizing the Pathway

Figure 1: Retrosynthetic tree illustrating the disconnection strategy from the target molecule back to commercially available 5-fluoronicotinic acid.

Part 2: Technical Narrative & Mechanism

The Core Challenge: Regioselectivity in Pyridines

Pyridines are susceptible to nucleophilic attack by strong bases (e.g., n-BuLi attacking C2).[1] To prevent alkylation of the ring and ensure deprotonation at C4, we must utilize Directed Ortho Metalation (DoM) .

In the target precursor, tert-butyl (5-fluoropyridin-3-yl)carbamate, we have two directing groups:

-

NHBoc (C3): A strong DMG that coordinates lithium via the carbonyl oxygen.

-

Fluorine (C5): A weak coordinator but a powerful inductive activator (–I effect).

The Cooperative Effect: The C4 position is ortho to both the NHBoc and the Fluorine. The C2 position is ortho only to the NHBoc. The C6 position is ortho only to the Fluorine.

-

Result: The acidity of the C4 proton is significantly enhanced by the synergistic inductive effects of both substituents. Lithiation will occur almost exclusively at C4, provided the base is sterically bulky enough to avoid nucleophilic attack at C2.

Mechanistic Pathway (DoM)

Figure 2: The Directed Ortho Metalation (DoM) mechanism showing the Complex Induced Proximity Effect (CIPE) leading to selective C4 functionalization.[1]

Part 3: Experimental Protocol (Forward Synthesis)

This protocol is designed for a 10g scale. It assumes standard Schlenk line techniques for air-sensitive chemistry.[1]

Step 1: Synthesis of 5-Fluoropyridin-3-amine

Reaction Type: Curtius Rearrangement[1]

-

Setup: Charge a flask with 5-fluoronicotinic acid (1.0 eq) and tert-butanol (solvent/reagent).

-

Activation: Add Diphenylphosphoryl azide (DPPA, 1.1 eq) and Triethylamine (TEA, 1.2 eq).

-

Reaction: Reflux for 4–6 hours. The isocyanate intermediate forms and is trapped by t-BuOH to form the Boc-protected amine directly (One-pot).[1]

-

Alternative (if free amine is needed): Perform Curtius in toluene, hydrolyze with HCl to get the amine salt, then neutralize.

-

Note: The one-pot route to the Boc-protected intermediate (Step 2 product) is more efficient.[1]

-

Step 2: Preparation of Tert-butyl (5-fluoropyridin-3-yl)carbamate

(If not achieved directly in Step 1)

-

Dissolve 5-fluoropyridin-3-amine (1.0 eq) in DCM.[1]

-

Add Boc2O (1.1 eq) and DMAP (0.1 eq). Stir at RT for 12h.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

QC Check: 1H NMR should show the Boc singlet (9H) at ~1.5 ppm and three aromatic protons.

Step 3: Regioselective C4-Iodination (The Critical Step)

Safety Warning: n-Butyllithium is pyrophoric.[1] Handle under strict inert atmosphere (Ar/N2). Iodine is corrosive.[1]

Reagents Table:

| Reagent | Equivalents | Role | Notes |

| Substrate | 1.0 | Starting Material | Dry thoroughly (azeotrope w/ toluene) |

| TMEDA | 2.2 | Ligand | Breaks BuLi aggregates; enhances reactivity |

| n-BuLi | 2.2 | Base | 2.5M in Hexanes.[1] Titrate before use. |

| Iodine (I2) | 2.5 | Electrophile | Dissolve in dry THF before addition |

| THF | 10-15 vol | Solvent | Anhydrous, inhibitor-free |

Detailed Workflow:

-

Inert Environment: Flame-dry a 3-neck round-bottom flask equipped with a thermometer and addition funnel. Flush with Argon.

-

Solvent Charge: Add anhydrous THF and TMEDA (2.2 eq). Cool to -78°C (Dry ice/Acetone bath).

-

Base Addition: Add n-BuLi (2.2 eq) dropwise over 20 mins. Maintain temp < -70°C. Stir for 15 mins.

-

Why: This forms the reactive BuLi-TMEDA complex.[1]

-

-

Substrate Addition: Dissolve tert-butyl (5-fluoropyridin-3-yl)carbamate in minimal THF. Add dropwise to the base mixture at -78°C.

-

Metalation: Stir at -78°C for 1 hour . The solution usually turns deep yellow/orange, indicating the formation of the lithiated species.

-

Critical Control: Do not warm up. The lithiated pyridine is unstable above -40°C.[1]

-

-

Quench: Dissolve Iodine (2.5 eq) in THF. Add this solution dropwise to the reaction mixture at -78°C.

-

Observation: The color will change to dark brown/purple.

-

-

Workup:

-

Allow to warm to RT.

-

Quench with saturated aqueous Na2S2O3 (Sodium Thiosulfate) to reduce excess iodine (color changes from purple to yellow/clear).

-

Extract with EtOAc (3x).[2] Wash with Brine. Dry over Na2SO4.

-

-

Purification: Recrystallization from Hexane/EtOAc is often sufficient. If not, column chromatography (0-20% EtOAc in Hexane).[1]

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / SM Recovery | Incomplete lithiation | Increase lithiation time to 2h. Ensure THF is strictly anhydrous (water kills the anion). |

| Alkylation Byproduct | Nucleophilic attack at C2 | Switch base from n-BuLi to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] LiTMP is non-nucleophilic and highly basic. |

| Regioisomer (C2-I) | Poor directing effect | Ensure temperature stays strictly at -78°C. Higher temps favor thermodynamic equilibration which might lead to mixtures.[1] |

| Decomposition | Benzyne formation | 3-lithio-5-fluoropyridines can eliminate LiF to form pyridynes.[1] Keep temp < -70°C until quench. |

References

-

ChemicalBook. (2025). Synthesis of tert-butyl 6-chloro-4-iodopyridin-3-ylcarbamate (CAS 400777-00-6).[1][3]Link[1]

- Context: Provides the direct experimental precedent for the 6-chloro analog using n-BuLi/TMEDA conditions.

-

Snieckus, V. (1990). Directed ortho metalation.[4][5][6][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933.[1] Link[1]

- Context: The foundational text on DoM, establishing the hierarchy of directing groups (Carbam

-

Schlosser, M. (2005). The 2×3 "Whetstone": A Rational Approach to the Regioselective Functionalization of Pyridines. Angewandte Chemie International Edition.[5]

- Context: Discusses the "optional site selectivity" in pyridines using different bases (LiTMP vs BuLi).

-

Sigma-Aldrich. (2025).[1] Product Specification: tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate.[1]Link[1]

- Context: Verifies the stability and handling properties of the 4-iodo-3-carbam

-

Organic Chemistry Portal. (2023). Directed Ortho Metalation (DoM).[6][7]Link

- Context: General reaction parameters and solvent compatibility for lithi

Sources

- 1. CARBAMIC ACID, (6-CHLORO-4-IODO-3-PYRIDINYL)-, 1,1-DIMETHYLETHYL ESTER | 400777-00-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. baranlab.org [baranlab.org]

- 8. Directed Ortho Metalation [organic-chemistry.org]

Safety and handling of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate

An In-Depth Technical Guide to the Safe Handling and Application of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate

Introduction: A Profile of a Key Synthetic Building Block

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is a halogenated and Boc-protected aminopyridine derivative that serves as a highly versatile intermediate in modern synthetic organic chemistry, particularly within drug discovery and development programs. Its structure is primed for selective, sequential functionalization. The iodo group provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon-based substituents. Concurrently, the tert-butoxycarbonyl (Boc) group offers robust protection of the amine, which can be readily cleaved under acidic conditions to reveal the free amine for subsequent derivatization. This strategic arrangement of functional groups makes it a valuable precursor for constructing complex molecular architectures.

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and chemical properties of this compound, designed for researchers and scientists who utilize such advanced intermediates in a laboratory setting.

Section 1: Compound Identification and Physicochemical Properties

Proper identification is the foundational step for ensuring chemical safety and experimental reproducibility. The key identifiers and properties of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate are summarized below.

| Property | Value | Source |

| CAS Number | 1773562-84-7 | [1][2] |

| Molecular Formula | C₁₀H₁₂FIN₂O₂ | [1] |

| Molecular Weight | 338.12 g/mol | [1] |

| Synonyms | tert-butyl N-(5-fluoro-4-iodo-3-pyridyl)carbamate | [1] |

| Typical Physical Form | White to Pale-Yellow Solid | |

| Recommended Storage | 2-8°C, Keep in a dark place, under inert atmosphere | [3] |

Section 2: Hazard Assessment and GHS Classification

Signal Word: Warning [4]

GHS Pictogram:

[4]| Hazard Class | GHS Code | Hazard Statement | Causality and Field Insight |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Accidental ingestion of even small quantities may lead to acute toxic effects. All handling should be performed in a manner that prevents hand-to-mouth transfer. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct contact with the solid or solutions can cause localized redness, inflammation, or rash. This necessitates the use of appropriate chemical-resistant gloves. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | The compound is expected to be a significant eye irritant. Airborne dust or splashes can cause pain and potential damage to eye tissue, making sealed eye protection mandatory. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Inhalation of dust can irritate the mucous membranes and upper respiratory tract, leading to coughing and discomfort. All weighing and transfers must be conducted in a ventilated enclosure like a fume hood. |

This hazard assessment is based on data from structurally similar compounds and should be used as a guideline. Users are strongly encouraged to consult the vendor-specific SDS upon procurement.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and personal protective equipment is essential for minimizing exposure.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[5] The fume hood contains airborne dust during weighing and transfer operations, preventing inhalation, which is a primary route of exposure. The workspace within the hood should be kept clean and uncluttered to ensure proper airflow.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazards identified in Section 2. The following represent the minimum required PPE for handling Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate:

-

Eye Protection: Chemical safety goggles or safety glasses with side shields are required.[5] Goggles provide a superior seal against dust and splashes.

-

Hand Protection: Nitrile or neoprene protective gloves should be worn.[5] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.

-

Skin and Body Protection: A long-sleeved laboratory coat must be worn and fully fastened to protect against skin contact.[5]

-

Respiratory Protection: For situations where a fume hood is not available or during large-scale transfers where dust generation is significant, a NIOSH-approved respirator with appropriate particulate filters is necessary.[5]

Caption: PPE donning workflow before handling the chemical.

Section 4: Standard Operating Procedures for Safe Handling and Storage

Adherence to a strict protocol minimizes risks during routine laboratory operations.

Handling and Dispensing

-

Preparation: Designate a specific area within a chemical fume hood for the handling of the compound.

-

Aliquotting: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. This is critical as the compound is stored refrigerated.

-

Weighing: Use a spatula to carefully transfer the solid to a tared weigh boat or reaction vessel inside the fume hood. Avoid creating airborne dust.

-

Dissolution: If preparing a solution, add the solvent to the vessel containing the pre-weighed solid. Cap the vessel before removing it from the fume hood.

-

Cleanup: Clean any residual solid from the spatula and weighing area using a solvent-moistened wipe. Dispose of all contaminated materials as hazardous waste.

Storage

The compound's stability is best maintained under controlled conditions. The rationale for these conditions is based on its chemical structure:

-

Temperature (2-8°C): Refrigeration slows the rate of potential decomposition reactions.[3]

-

Inert Atmosphere (Argon or Nitrogen): This prevents potential oxidation and reactions with atmospheric moisture.[3]

-

Keep in Dark Place: The carbon-iodine bond can be susceptible to photolytic cleavage. Storing in an amber vial or in a dark cabinet mitigates this risk.

Section 5: Emergency Response Protocols

Rapid and correct response to an incident is crucial.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5]

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label.[5]

Spill and Fire Response

-

Spills: For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact emergency response personnel.

-

Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Avoid using a direct water jet, which could scatter the material.

Caption: Decision tree for emergency response actions.

Section 6: Chemical Reactivity and Application in Synthesis

Understanding the reactivity of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is key to its safe and effective use. The molecule is designed for selective transformations, most notably at the C4-iodine position.

A common application is the Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond. This reaction typically involves a palladium catalyst, a base, and a boronic acid or ester.

Representative Protocol: Suzuki Cross-Coupling

This is a generalized protocol and must be adapted and optimized for specific substrates.

-

Inert Atmosphere Setup: Assemble a dry reaction flask equipped with a magnetic stir bar and reflux condenser. Purge the entire apparatus with an inert gas (Argon or Nitrogen). Maintaining an inert atmosphere is critical to prevent the degradation of the palladium catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (1.0 eq), the desired boronic acid/ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) to the flask.

-

Solvent Addition: Add a degassed solvent system (e.g., dioxane/water or DME) via cannula or syringe.

-

Reaction: Heat the mixture to the required temperature (typically 80-100°C) and stir until reaction completion is observed by a monitoring technique like TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product, typically by column chromatography on silica gel.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 1773562-84-7|tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. tert-Butyl (6-chloro-5-fluoropyridin-3-yl)carbamate | 1312755-60-4 [sigmaaldrich.com]

- 4. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | 400777-00-6 [sigmaaldrich.cn]

- 5. fishersci.ie [fishersci.ie]

- 6. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions with Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, nitrogen-containing heterocycles, particularly the pyridine scaffold, are of paramount importance. Their prevalence in a vast number of FDA-approved drugs and biologically active compounds underscores their significance. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, metabolic stability, and target-binding affinity.

This guide focuses on a key building block, Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate , and its application in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The presence of multiple, distinct functional groups on this substrate—a reactive iodine at the 4-position, a fluorine atom at the 5-position, and a Boc-protected amine at the 3-position—makes it a highly versatile and strategically valuable intermediate for the synthesis of complex, polysubstituted pyridines.[1][2]

The inherent reactivity difference among halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl) allows for selective functionalization at the C-4 position, leaving other positions on the pyridine ring untouched for potential subsequent modifications.[3] This guide will provide detailed, field-proven protocols for each of these key transformations, delve into the mechanistic rationale behind the experimental choices, and offer insights into expected outcomes and potential challenges.

Understanding the Substrate: The Role of Substituents

The reactivity of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate in cross-coupling reactions is significantly influenced by its substituents:

-

The 4-Iodo Group: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive site for oxidative addition to a palladium(0) catalyst. This high reactivity allows for selective cross-coupling at this position under relatively mild conditions.[3]

-

The 5-Fluoro Group: The presence of a fluorine atom can influence the electronic properties of the pyridine ring, potentially affecting reaction kinetics. Furthermore, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

-

The 3-Boc-Carbamate Group: The bulky tert-butoxycarbonyl (Boc) protecting group on the amine at the 3-position can sterically influence the approach of the catalyst and reagents. It also modulates the electronic nature of the pyridine ring. The Boc group can be readily removed under acidic conditions post-coupling, revealing a primary amine for further functionalization.

I. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] It is a cornerstone of modern synthetic chemistry, particularly for the synthesis of biaryl and heteroaryl compounds.

Causality Behind Experimental Choices

-

Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a phosphine ligand is often employed. The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often effective.[6]

-

Base: A base is essential for the activation of the organoboron species and to facilitate the transmetalation step. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is often necessary for the hydrolysis of boronic esters and to facilitate the action of the inorganic base.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate with an Arylboronic Acid.

Materials:

| Reagent | Purpose | Typical Amount (Equivalents) |

| Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate | Starting Material | 1.0 |

| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 |

| Pd(OAc)₂ | Palladium Precatalyst | 0.02 - 0.05 |

| SPhos | Ligand | 0.04 - 0.10 |

| K₂CO₃ | Base | 2.0 - 3.0 |

| 1,4-Dioxane/Water (4:1) | Solvent | - |

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask, add Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Reaction

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in pharmaceuticals and materials science.

Causality Behind Experimental Choices

-

Dual Catalyst System: The Sonogashira reaction traditionally employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne for transmetalation.[9]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne, forming the reactive copper acetylide, and also acts as a scavenger for the hydrogen halide byproduct.[7]

-

Solvent: Anhydrous, polar aprotic solvents like DMF or THF are commonly used to ensure the solubility of the reagents and catalysts.

Detailed Experimental Protocol: Sonogashira Coupling

Reaction: Coupling of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate with a Terminal Alkyne.

Materials:

| Reagent | Purpose | Typical Amount (Equivalents) |

| Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate | Starting Material | 1.0 |

| Terminal Alkyne | Coupling Partner | 1.2 - 1.5 |

| Pd(PPh₃)₂Cl₂ | Palladium Precatalyst | 0.02 - 0.05 |

| CuI | Co-catalyst | 0.04 - 0.10 |

| Triethylamine (Et₃N) | Base | 2.0 - 3.0 |

| Anhydrous DMF | Solvent | - |

Step-by-Step Methodology:

-

To a dry Schlenk flask, add Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous DMF and triethylamine (2.0 eq) via syringe.

-

Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Catalytic Cycle: Sonogashira Reaction

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

III. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl and heteroaryl amines from aryl halides.[10][11] This reaction has become indispensable in pharmaceutical research for introducing diverse amine functionalities.[4]

Causality Behind Experimental Choices

-

Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium precatalyst and a bulky, electron-rich phosphine ligand are crucial. Ligands like BrettPhos or RuPhos are often highly effective for C-N bond formation, as they promote the challenging reductive elimination step.[6]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[12]

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent side reactions and ensure the stability of the catalyst and base.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Coupling of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate with a Primary or Secondary Amine.

Materials:

| Reagent | Purpose | Typical Amount (Equivalents) |

| Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate | Starting Material | 1.0 |

| Amine (Primary or Secondary) | Coupling Partner | 1.1 - 1.5 |

| Pd₂(dba)₃ | Palladium Precatalyst | 0.01 - 0.02 |

| BrettPhos | Ligand | 0.02 - 0.04 |

| NaOtBu | Base | 1.5 - 2.0 |

| Anhydrous Toluene | Solvent | - |

Step-by-Step Methodology:

-

In a glovebox, add Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (1.0 eq), Pd₂(dba)₃ (0.01 eq), BrettPhos (0.02 eq), and NaOtBu (1.5 eq) to an oven-dried Schlenk tube.

-

Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine (1.1 eq) via syringe under an inert atmosphere.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: A representative catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust framework for the successful application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using the versatile building block, Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate. The ability to selectively introduce a diverse range of aryl, alkynyl, and amino moieties at the C-4 position of the pyridine ring opens up extensive possibilities for the synthesis of novel and complex molecular architectures.

For researchers in drug discovery and development, this substrate and these methodologies offer a powerful toolkit for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The strategic placement of the fluoro and Boc-protected amino groups provides additional handles for further synthetic elaboration, making this a truly valuable scaffold in the pursuit of new therapeutic agents. Future work may involve exploring sequential cross-coupling strategies, further functionalizing the pyridine ring post-initial coupling, and adapting these protocols for high-throughput synthesis platforms.

References

-

Doebelin, C., Wagner, P., Bertin, I., Simonin, F., Schmitt, M., Bihel, F. J. J., & Bourguignon, J.-J. (2013). Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. Organic & Biomolecular Chemistry, 11(30), 5058–5067. [Link]

-

Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. European Journal of Organic Chemistry, 2018(44), 6133–6143. [Link]

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.

-

Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

-

Ali, I., Sofi, M., & Ganaie, M. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

-

Reddy, P. P., & Torborg, C. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(16), 4992. [Link]

-

Zsély, I. G., & Mátyus, P. (2010). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Arkivoc, 2011(1), 281–295. [Link]

-

Mphahlele, M. J. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 21(9), 1142. [Link]

-

Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ChemistrySelect, 3(44), 12486-12490. [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. proprogressio.hu [proprogressio.hu]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate in Fragment-Based Drug Discovery

Executive Summary: The "Privileged Scaffold"

In the landscape of Fragment-Based Drug Discovery (FBDD), Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (CAS: 1773562-84-7) represents a high-value "privileged scaffold" rather than a simple fragment. While its molecular weight (~338 Da) places it slightly above the "Rule of 3" for raw fragments, it serves as a critical branching point intermediate .

Its value lies in its orthogonal reactivity :

-

The 4-Iodo position: A highly reactive vector for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

-

The 3-NHBoc group: A masked nitrogen nucleophile that provides stability during initial coupling and enables subsequent cyclization or amide bond formation.

-

The 5-Fluoro substituent: A metabolic blocker that modulates the pKa of the pyridine ring and enhances the electrophilicity of the 4-position.

This guide details the strategic utilization of this scaffold to synthesize kinase inhibitors (e.g., FLT3, CSF1R) and fused bicyclic systems like pyrrolo[2,3-c]pyridines (6-azaindoles) .

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data | Relevance to FBDD |

| CAS Number | 1773562-84-7 | Unique Identifier |

| Formula | -- | |

| MW | 338.12 g/mol | Scaffold (Lead-like) |

| Core Structure | 3,4,5-Substituted Pyridine | High vector count for SAR exploration |

| Electronic State | Electron-deficient (Pyridine + F) | Facile oxidative addition at C4-I |

| Diagnostic Singlet (~ -120 to -140 ppm) | Critical for reaction monitoring (non-destructive) | |

| Solubility | High in DCM, DMSO, DMF | Compatible with standard library synthesis |

Strategic Functionalization Logic

The power of this molecule is the ability to sequentially functionalize the pyridine ring without protecting group interference.

Figure 1: Divergent synthesis pathways accessible from the core scaffold.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C4 position while preserving the C3-Boc protection and the C5-Fluorine.

Scientific Rationale: The C4-Iodine bond is significantly weaker and more prone to oxidative addition by Pd(0) than the C5-Fluorine or the C-Cl bonds often found in similar analogs. The electron-withdrawing nature of the adjacent fluorine atom (inductive effect) further activates the C4-I bond, allowing for milder coupling conditions that preserve the Boc group.

Materials

-

Substrate: Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid/Pinacol Ester (1.2 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aq) or -

Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology

-

Preparation: In a microwave vial or round-bottom flask, combine the scaffold (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq).

-

Degassing: Dissolve in Dioxane/Water. Sparge with Argon for 5 minutes. Critical: Oxygen presence leads to homocoupling of the boronic acid.

-

Catalyst Addition: Add the Pd catalyst (5 mol%) quickly under Argon flow. Seal the vessel.

-

Reaction: Heat to 80°C for 2–4 hours.

-

Note: Avoid temperatures >100°C to prevent thermal decomposition of the Boc carbamate (forming isobutylene and the free amine).

-

-

Work-up: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

Validation Point:

-

LCMS: Monitor for the disappearance of the Iodine isotope pattern and appearance of the product mass (

). -

NMR: The product should retain the Boc singlet (~1.5 ppm) and the

signal should shift slightly but remain present.

Protocol B: Synthesis of 5-Fluoro-6-Azaindoles (Pyrrolo[2,3-c]pyridines)

Objective: Create a fused bicyclic core. This reaction sequence involves a Sonogashira coupling followed by an intramolecular cyclization.

Mechanism:

-

Sonogashira: Coupling of a terminal alkyne to C4.

-

Cyclization: The C3-Carbamate nitrogen attacks the alkyne (5-endo-dig or 6-endo-dig depending on activation), usually requiring Boc-deprotection or high-temperature base treatment to form the pyrrole ring.

Figure 2: Workflow for converting the scaffold into a 6-azaindole core.

Step-by-Step Methodology

-

Coupling: Combine scaffold (1.0 eq), Terminal Alkyne (1.5 eq),

(10 mol%), and -

Reaction: Stir at RT to 50°C under Argon for 4–12 hours.

-

Checkpoint: Verify formation of the linear alkyne intermediate via LCMS.

-

-

Cyclization (One-Pot Variation):

-

Add a strong base (e.g., KOtBu, 2.0 eq) and heat to 80°C. This often cleaves the Boc group in situ and promotes the nucleophilic attack of the amine onto the alkyne.

-

Alternative: Treat the isolated intermediate with TBAF in THF (reflux) to promote cyclization.

-

-

Purification: These fused systems are polar. Use DCM/MeOH gradients for purification.

Analytical Validation & Troubleshooting

NMR Interpretation

The fluorine atom is a built-in sensor for structural integrity.

-

Starting Material: Single sharp peak (approx -130 ppm, solvent dependent).

-

Successful Coupling: Peak remains but shifts (chemical environment change).

-

Failure Mode (SNAr): If the Fluorine is displaced by a nucleophile (e.g., methoxide from solvent), the signal will disappear or shift dramatically upfield. Avoid strong alkoxide bases at high temperatures to prevent SNAr at the C5 position.

Stability Concerns

-

Acid Sensitivity: The Boc group is acid-labile. Do not use acidic workups (e.g., 1M HCl washes) unless deprotection is intended.

-

Light Sensitivity: Aryl iodides can liberate iodine upon prolonged light exposure. Store the solid in amber vials at 4°C.

References

- Chemical Identity & Availability

-

Synthetic Methodology (Azaindoles)

-

L. V.[1][2] Muzychka, et al. "Synthesis of Pyrrolo[2,3-d]pyrimidines..."[1] Chemistry of Heterocyclic Compounds, 2013.[1] (Methodology adapted for pyridine analogs).[3] [Link]

-

Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chem. Rev.[4][5] 1995, 95, 2457–2483.[4][5] (Foundational Suzuki Protocol).[5] [Link]

-

-

Medicinal Chemistry Context (Kinase Inhibitors)

Sources

- 1. SYNTHESIS OF PYRROLO[2,3-<i>d</i>]PYRIMIDINES WITH 3-AMINO-2-HYDROXYPROPYL SUBSTITUENTS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 2. PubChemLite - 5-fluoro-4-iodopyridin-3-amine (C5H4FIN2) [pubchemlite.lcsb.uni.lu]

- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

Technical Support Guide: Purification of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate

[1]

Executive Summary

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is a high-value intermediate often used in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) due to the reactive C4-iodine handle.[1]

Purification of this compound presents a unique "Triad of Challenges":

-

Chemical Instability: The tert-butyl carbamate (Boc) group is acid-sensitive, while the C-I bond is light-sensitive and prone to homolytic cleavage.[1]

-

Chromatographic Tailing: The basic pyridine nitrogen interacts with silanols on silica gel, causing peak broadening and yield loss.

-

Solubility Profile: The lipophilic halogens (F, I) combined with the Boc group create a molecule that is highly soluble in organics but difficult to crystallize from standard polar solvents.

This guide provides a self-validating workflow to isolate high-purity material (>98%) while mitigating decomposition risks.

Purification Decision Tree

The following logic flow dictates the optimal purification strategy based on your crude material's physical state.

Figure 1: Decision matrix for selecting the appropriate purification method based on crude state and scale.

Detailed Protocols

Method A: Buffered Flash Chromatography (Standard)

Best for: Oily crude, <5g scale, or removal of unreacted amine.[1]

The "Pyridine Streak" Issue: Unbuffered silica gel is slightly acidic.[1] The basic nitrogen of the pyridine ring coordinates with these acidic sites, causing the compound to "streak" or "tail" down the column. This results in mixed fractions and poor recovery.

Protocol:

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

-

Pre-treatment: Slurry the silica in the starting eluent containing 1% Triethylamine (TEA) .[1] This neutralizes the acidic silanols.[1]

-

Eluent System:

-

Gradient:

Time (CV) % Solvent B (EtOAc) Purpose 0–2 0% Column equilibration 2–5 0% → 5% Elute non-polar byproducts (iodine, bis-Boc) 5–15 5% → 20% Elute Target Product | 15–20 | 20% → 50% | Flush polar impurities (unreacted amine) |[1]

Validation:

-

TLC: Run in 20% EtOAc/Hexanes. The product should appear as a distinct spot (Rf ~0.4–0.5).[1]

-

Visualization: UV (254 nm).[1] Warning: Iodine-containing compounds can sometimes fade quickly on TLC plates; circle immediately.[1]

Method B: Recrystallization (Scale-Up)

Best for: Solid crude, >5g scale, high purity requirement.[1]

Rationale: The bulky Boc group and the lipophilic iodine/fluorine atoms make the molecule poorly soluble in cold alkanes but soluble in hot mixtures.[1]

Protocol:

-

Dissolution: Dissolve crude solid in minimum amount of hot Ethyl Acetate (approx. 60°C). Do not boil excessively to avoid thermal de-Boc.

-

Precipitation: Slowly add hot Hexane (or Heptane) dropwise until persistent cloudiness appears (Ratio approx. 1:4 EtOAc:Hexane).[1]

-

Cooling: Allow to cool to Room Temp (RT) over 2 hours, then move to 4°C (fridge) for 12 hours.

-

Filtration: Filter the white/off-white needles.[1] Wash with cold Pentane .[1]

-

Drying: Vacuum dry at <40°C . High heat under vacuum can sublime the iodine or degrade the Boc.[1]

Troubleshooting & FAQs

Q1: My product is turning purple/brown on the rotavap. What is happening?

Diagnosis: Iodine liberation.[1]

Cause: The C-I bond is weak.[1] Exposure to light or heat (>50°C) causes homolytic cleavage, releasing

-

Immediate: Wash the organic solution with 10% aqueous Sodium Thiosulfate (

) to reduce -

Prevention: Cover the flask with aluminum foil. Set rotavap bath to max 35°C.

Q2: I see two spots on TLC very close together. Is it a mixture?

Diagnosis: Rotamers or "Bis-Boc" byproduct.[1] Analysis:

-

Rotamers: Boc groups can exhibit restricted rotation, showing "ghost" peaks in NMR or broad spots on TLC. This is less common on TLC but possible.[1]

-

Bis-Boc: If you used excess

and DMAP, you might have formed the di-Boc species (N(Boc)2).[1]

Q3: The product is oiling out during recrystallization.

Diagnosis: Solvent polarity mismatch or impurities lowering the melting point. Solution:

-

Seed Crystals: If you have any pure solid, add a "seed" at the cloud point.

-

Switch Solvents: Try Benzene/Hexane (1:1) or Toluene/Heptane .[1] Aromatic solvents often interact favorably with the electron-deficient pyridine ring, aiding crystal packing.[1]

Q4: Can I use acid to remove the unreacted amine starting material?

Warning: NO. While standard amines can be removed by washing with dilute HCl, the Boc group is acid-labile .[1] Washing with 1M HCl will likely deprotect your product, yielding the water-soluble amine salt and destroying your yield.[1]

Analytical Validation (Self-Check)

Before proceeding to the next step, verify the integrity of the C-I and C-F bonds.

| Technique | Expected Observation | Failure Mode Indicator |

| 1H NMR | Singlet (9H) at ~1.5 ppm (Boc).[1] Pyridine protons should integrate 1:1. | Missing Boc peak (acid hydrolysis).[1] |

| 19F NMR | Single distinct peak (approx -130 to -140 ppm).[1] | Multiple F peaks indicates regioisomers or hydrolysis.[1] |

| Appearance | White to pale yellow solid. | Dark brown/purple indicates free Iodine.[1] |

References

-

Boc-Protection Protocols for Aminopyridines

-

Purification of Halogenated Pyridines

-

Analogous Compound (3-iodopyridin-4-yl-carbamate): "Synthesis and isolation of tert-butyl (3-iodopyridin-4-yl)carbamate." ChemicalBook Protocols.

-

Silica Treatment:[1] "Purification of basic heterocycles using triethylamine-buffered silica." Standard Chromatographic Practices.

-

-

Safety & Handling

-

MSDS Data: "Tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate Safety Data." PubChem.

-

Sources

- 1. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]

- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 3. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. peptide.com [peptide.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

Common side products in Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate reactions

CAS: 1773562-84-7 | Scaffold: 3,4,5-Substituted Pyridine

Introduction: The "Crowded Pyridine" Challenge

Welcome to the technical guide for tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate . This molecule is a high-value intermediate, primarily used in the synthesis of c-Met and ALK kinase inhibitors.

The Core Problem: You are working with a 3,4,5-trisubstituted pyridine . The 4-position iodine is sterically crowded, flanked by a bulky Boc-amino group at C3 and an electronegative fluorine at C5. This specific architecture creates a "perfect storm" for three major failure modes:

-

Protodeiodination: The iodine falls off during coupling.

-

Halogen Dance: The iodine migrates to the 2-position.

-

Oxazolopyridine Cyclization: The Boc group attacks the ring.

This guide addresses these issues with mechanistic insights and actionable protocols.

Module 1: The "Vanishing" Iodine (Protodeiodination)

User Question:

"I attempted a Suzuki coupling at the C4-position using Pd(PPh3)4 and Na2CO3. The starting material was consumed, but the major product is the des-iodo analog (replaced by Hydrogen). Why?"

Technical Diagnosis:

This is Protodeiodination .

-

Mechanism: The oxidative addition of Pd(0) into the C4-I bond is slow due to steric hindrance from the C3-Boc and C5-F groups. Even if oxidative addition occurs, the bulky environment retards transmetalation. This allows the Pd(II) intermediate to undergo

-hydride elimination (if alkyl groups are present on ligands) or abstract a hydride from the solvent (e.g., alcohols, THF), leading to reductive elimination of the arene-H.

Troubleshooting Protocol:

| Variable | Recommendation | Scientific Rationale |

| Catalyst | Switch to Pd(dppf)Cl2 or Pd-132 (XPhos) | Bulky, electron-rich phosphines (XPhos) or bidentate ligands (dppf) accelerate oxidative addition and stabilize the Pd-intermediate against reduction. |

| Base | Use K3PO4 or Cs2CO3 (Anhydrous) | Avoid alkoxide bases (NaOMe, NaOEt) which act as hydride sources. |

| Solvent | Dioxane or Toluene (Degassed) | Avoid alcohols (MeOH, EtOH) entirely. They are primary hydride donors in reductive side reactions. |

| Temp | Start at 60°C, ramp slowly | High heat (>90°C) favors the entropic pathway of reduction over the bimolecular coupling. |

Module 2: The "Moving" Iodine (Halogen Dance)

User Question:

"I tried to lithiate the precursor to introduce the iodine, or used a strong base during functionalization. The Mass Spec is correct, but the NMR shows the iodine is at the C2 position, not C4. What happened?"

Technical Diagnosis:

You have triggered a Halogen Dance (HD) rearrangement.[1]

-

Mechanism: Pyridyl anions are prone to isomerization. If you generate a lithiated species (e.g., at C4) and the temperature rises above -78°C, the lithium can "dance" to the thermodynamically more stable C2 position (stabilized by the adjacent Nitrogen lone pair). The iodine then migrates to the position vacated by the lithium.

Visualization: The Halogen Dance Mechanism

Prevention Strategy:

-

Temperature Control: Never allow the lithiation temperature to exceed -78°C .

-